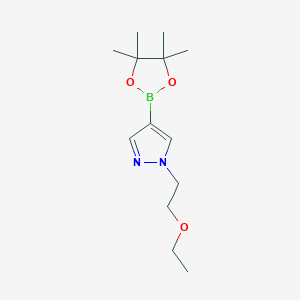

1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1404091

Key on ui cas rn:

1627181-44-5

M. Wt: 266.15 g/mol

InChI Key: ZGOQBMUTSAIQEU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08883806B2

Procedure details

A 22 L 4-neck flask equipped with a mechanical stirrer, thermowell, addition funnel, and N2 inlet was charged with 1-(ethoxyethyl)-4-iodo-1H-pyrazole (20, 700.0 g, 2.63 mol) and THF (5.5 L). The resulting solution was cooled to between −12° C.-−15° C. A solution of 2 M i-PrMgCl in THF (1513 mL, 3.03 mol, 1.15 equiv) was added via an addition funnel over 30 min while maintaining the reaction temperature at <−5° C. and the tan suspension was stirred at <−5° C. for 0.75 hr. The resulting reaction mixture was further cooled to −15° C. and 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane (16, 734 g, 805 mL, 3.95 mol, 1.5 equiv) was added rapidly via an addition funnel with the reaction temperature increasing to ˜−5°. [Note: previous work with the analogous TMS-protected pyrazole has shown that slow addition of 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane results in a lower yield.] A nearly clear light brown solution was developed followed by reformation of grayish light suspension. The cooling bath was then removed and the reaction mixture was allowed to warm to 16° C. over 0.75 hr. The mixture was poured into 50 L reparatory funnel containing a stirred saturated aqueous NH4Cl solution (4 L). The mixture was diluted with toluene (8 L), heptane (8 L) and H2O (2 L). The aqueous phase was removed and the organic phase was washed with warm (30° C.) H2O (4×3 L) and saturated brine (2×3 L). The organic phase was dried over Na2SO4, and the solvents were removed under reduced pressure. The residual toluene was further removed by co-evaporation with heptane (2 L). The residual oil was transferred to a 4 L beaker using a minimum amount of heptane (100 mL) and scratched to induce crystallization. The solid was filtered, washed with heptane (200 mL) and dried overnight in a vacuum oven at 30-40° C. The filtrate was concentrated under reduced pressure and the residue was allowed to stand overnight. The resulting solid was filtered, washed with heptane (100 mL) and dried overnight in a vacuum oven at 30-40° C. The two crops were combined to afford 1-(ethoxyethyl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (19, 596 g, 700 g theoretical, 85.1%) as a white to off-white solid. For 19: 1H NMR (DMSO-d6, 400 MHz) δ ppm 8.09 (s, 1H), 8.58 (s, 1H), 7.62 (s, 1H), 5.55 (q, 1H, J=6.1 Hz), 3.37 (dq, 1H, J=7.1, 9.6 Hz), 3.12 (dq, 1H, J=7.0, 9.7 Hz), 1.56 (d, 3H, J=6.0 Hz), 1.24 (s, 12H), 1.00 (t, 3H, J=7.0 Hz); C13H23BN2O3 (MW, 266.14), LCMS (EI) m/e 267 (M++H).

Quantity

805 mL

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[CH:10]=[C:9](I)[CH:8]=[N:7]1)[CH3:2].C([Mg]Cl)(C)C.C(O[B:21]1[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]1)(C)C>C1COCC1>[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[CH:10]=[C:9]([B:21]2[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]2)[CH:8]=[N:7]1)[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

700 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCCN1N=CC(=C1)I

|

|

Name

|

|

|

Quantity

|

5.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

805 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB1OC(C(O1)(C)C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB1OC(C(O1)(C)C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the tan suspension was stirred at <−5° C. for 0.75 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 22 L 4-neck flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermowell, addition funnel, and N2 inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was cooled to between −12° C.-−15° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature at <−5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increasing to ˜−5°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results in

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a lower yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was then removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 16° C. over 0.75 hr

|

|

Duration

|

0.75 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into 50 L reparatory funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a stirred saturated aqueous NH4Cl solution (4 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was diluted with toluene (8 L), heptane (8 L) and H2O (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with warm (30° C.) H2O (4×3 L) and saturated brine (2×3 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents were removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residual toluene was further removed by co-evaporation with heptane (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight in a vacuum oven at 30-40° C

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight in a vacuum oven at 30-40° C

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

0.75 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 596 g | |

| YIELD: PERCENTYIELD | 85.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |